What are the properties of Azido-PEG11-amine?
What are the properties of Azido-PEG11-amine?
Properties, Reactivity Profiles, and Bioconjugation Protocols
Executive Summary
Azido-PEG11-amine (CAS: 1800414-71-4) is a high-precision heterobifunctional crosslinker designed for orthogonal bioconjugation. It features a hydrophilic polyethylene glycol (PEG) spacer (
This molecular architecture is critical in the development of PROTACs (Proteolysis Targeting Chimeras) and ADCs (Antibody-Drug Conjugates), where the 11-unit PEG spacer provides an optimal balance between thermodynamic solubility and kinetic flexibility, reducing steric hindrance between conjugated ligands.
Physicochemical Profile
The following data characterizes the research-grade specification of Azido-PEG11-amine.
| Property | Specification |
| Chemical Name | Azido-PEG11-amine |
| CAS Number | 1800414-71-4 |
| Molecular Formula | |
| Molecular Weight | 570.67 g/mol |
| Spacer Length | ~40 Å (approximate extended length for PEG11) |
| Physical State | Colorless to light yellow oil/liquid |
| Solubility | Water, DMSO, DMF, DCM, THF, Acetonitrile |
| Purity | |
| Storage | -20°C under inert atmosphere (Ar/N2); Desiccate |
Mechanistic Chemistry & Design Logic
The "Why PEG11?" Causality
In drug development, linker length is not arbitrary. Short linkers (PEG2-4) often lead to steric clash between the two conjugated biomolecules, while ultra-long linkers (PEG24+) can induce entropic penalties that reduce binding affinity (the "floppy linker" effect).
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Solubility: The PEG11 chain introduces significant hydrophilicity, masking the hydrophobicity of attached payloads (e.g., cytotoxic drugs or E3 ligase ligands), thereby preventing aggregation in aqueous media.
-
Spatial Separation: It provides sufficient distance to allow independent folding or binding of the conjugated moieties without interference.
Orthogonal Reactivity
The power of Azido-PEG11-amine lies in its chemoselectivity. The amine and azide groups react under mutually exclusive conditions, allowing for controlled, sequential conjugation.
-
Amine Terminus (
): Acts as a nucleophile at pH 7.0–8.5, reacting with activated esters (NHS, TFP) or carboxylic acids (via EDC/HATU activation). -
Azide Terminus (
): Bioorthogonal.[1] It remains inert during standard amide coupling conditions but reacts rapidly with alkynes via Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO/BCN.
Application Architectures
The following diagram illustrates the logical flow of constructing PROTACs and ADCs using Azido-PEG11-amine as the central scaffold.
Figure 1: Sequential assembly logic for bifunctional therapeutics using Azido-PEG11-amine.
Experimental Protocols
Protocol A: Amine-First Conjugation (NHS-Ester Coupling)
Objective: Conjugate Azido-PEG11-amine to an NHS-ester functionalized molecule (e.g., a protein or small molecule ligand). Causality: The reaction relies on the primary amine acting as a nucleophile.[2] The pH must be controlled (8.0–8.5) to ensure the amine is deprotonated (reactive) while minimizing hydrolysis of the NHS ester.
Materials:
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Azido-PEG11-amine (dissolved in dry DMSO or DMF at 100 mM).
-
Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3 (Avoid amine-containing buffers like Tris or Glycine).
Step-by-Step Workflow:
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Preparation: Dissolve the Target-NHS ester in the Reaction Buffer. If the target is hydrophobic, dissolve in minimal DMSO and dilute into buffer (ensure <10% organic solvent final concentration if protein-based).
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Addition: Add a 1.5 to 2.0 molar excess of Azido-PEG11-amine to the Target-NHS solution.
-
Why Excess? To drive the reaction to completion and prevent multiple NHS esters from crosslinking if the target has multiple sites (though less relevant for mono-functionalized small molecules).
-
-
Incubation: Incubate at Room Temperature (RT) for 2–4 hours or 4°C overnight with gentle agitation.
-
Validation (Self-Check):
-
LC-MS: Monitor for the disappearance of the NHS-ester mass and appearance of the Product mass (
). -
TLC: For small molecules, check for a shift in
value. The product should be more polar than the NHS-ester starting material.
-
-
Purification:
-
Small Molecules: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient).
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Proteins: Desalting column (e.g., PD-10) or Dialysis against PBS to remove unreacted linker and NHS byproducts.
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Protocol B: Azide-Second "Click" Reaction (CuAAC)
Objective: React the Azido-PEG11-conjugate with an Alkyne-functionalized payload. Causality: Copper(I) catalyzes the 1,3-dipolar cycloaddition, forming a stable triazole ring. This reaction is irreversible and works efficiently in aqueous/organic mixtures.
Materials:
-
Azido-PEG11-Conjugate (from Protocol A).
-
Alkyne-Partner (terminal alkyne).[1]
-
Catalyst System:
(Copper source) + Sodium Ascorbate (Reducing agent). -
Ligand (Optional but Recommended): THPTA or TBTA (Stabilizes Cu(I) and prevents oxidation/degradation).
Step-by-Step Workflow:
-
Solvent Setup: Prepare a solvent mixture of DMSO/Water or t-Butanol/Water (1:1 or 2:1 ratio) to ensure solubility of both components.
-
Assembly: Mix the Azido-conjugate and Alkyne-partner (1:1 molar ratio, or slight excess of alkyne) in the solvent.
-
Catalyst Activation:
-
Premix
(1 eq) and THPTA ligand (2 eq) in water. -
Add Sodium Ascorbate (5 eq) to the Cu-Ligand mix (Solution turns colorless/yellowish indicating Cu(II)
Cu(I) reduction).
-
-
Initiation: Add the active Catalyst mix to the reaction vessel. Flush with Nitrogen/Argon.
-
Incubation: Stir at RT for 1–12 hours.
-
Validation (Self-Check):
-
LC-MS: Look for the specific mass of the triazole adduct.
-
Appearance: If reactants precipitate, add more DMSO. The reaction requires a homogeneous phase.
-
-
Purification: Remove Copper using EDTA chelation or silica gel chromatography (for small molecules).
Storage & Handling Integrity
To maintain the functional integrity of the azide and amine groups:
-
Temperature: Store at -20°C .
-
Atmosphere: The amine is sensitive to
(forming carbamates) and oxidation. Store under Argon or Nitrogen . -
Moisture: Hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent condensation, which hydrolyzes the ester partners in subsequent reactions.
-
Light: Protect from direct light (Azides are generally stable but best practice dictates dark storage).
References
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National Institutes of Health (NIH). Antibody–PROTAC Conjugates Enable HER2-Dependent Targeted Protein Degradation. PMC Article. Retrieved from [Link]
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AxisPharm. ADC Conjugation Technologies: Azide-Alkyne Click Chemistry. Retrieved from [Link]
